molecular formula C9H13ClN2O3 B7797338 3-Nitro-4-propoxyaniline hydrochloride

3-Nitro-4-propoxyaniline hydrochloride

Cat. No.: B7797338
M. Wt: 232.66 g/mol
InChI Key: LHWRAPZNPUMZHU-UHFFFAOYSA-N
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Description

3-Nitro-4-propoxyaniline hydrochloride is a chemical intermediate of interest in scientific research, particularly in the field of chemical biology. Its aniline core, substituted with a nitro group and a propoxy chain, is a structural feature found in compounds developed for specialized research applications. Structurally similar 2-propoxyaniline derivatives have been identified as useful tools for photoaffinity labeling, a method employed to elucidate interactions between small bioactive compounds and their biological targets . This suggests potential utility in probing biomolecular interactions. Furthermore, aniline derivatives serve as key building blocks in medicinal chemistry for the synthesis of more complex molecules targeting various biological pathways . Researchers may find this compound valuable as a precursor in the design and synthesis of novel molecules for investigative purposes.

Properties

IUPAC Name

3-nitro-4-propoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13;/h3-4,6H,2,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWRAPZNPUMZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Aniline

The primary amine group of aniline is acetylated to mitigate its strong activating effects during subsequent nitration. This is achieved by refluxing aniline with acetic anhydride in aqueous sodium hydroxide, forming 4-propoxyacetanilide. The acetyl group serves as a meta-director, ensuring regioselective nitration at the desired position.

Reaction Conditions :

  • Reagents : Acetic anhydride, NaOH (20% w/w)

  • Temperature : 100–110°C

  • Time : 2–3 hours

  • Yield : ~95%

Propoxylation

Propoxy introduction is achieved via nucleophilic substitution. 4-Chloroacetanilide reacts with sodium propoxide in methanol under reflux, replacing the chlorine atom with a propoxy group. Catalysts such as activated clay and pseudo-boehmite enhance reaction efficiency.

Reaction Conditions :

  • Reagents : 4-Chloroacetanilide, sodium propoxide, methanol

  • Catalyst : Activated clay/pseudo-boehmite (1:1 mass ratio)

  • Temperature : 55°C

  • Time : 3 hours

  • Yield : 91–95%

Nitration

Nitration of 4-propoxyacetanilide employs a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures. The acetyl group directs nitration to the meta position (C-3), while the propoxy group minimizes ortho/para byproducts.

Reaction Conditions :

  • Reagents : Concentrated HNO₃ (70%), H₂SO₄ (98%)

  • Temperature : 0–5°C (ice bath)

  • Time : 4–6 hours

  • Yield : 85–90%

Deprotection and Salt Formation

The acetyl group is hydrolyzed using aqueous NaOH, followed by acidification with HCl to precipitate the hydrochloride salt.

Reaction Conditions :

  • Hydrolysis : NaOH (10% w/w), 70–80°C, 12 hours

  • Acidification : Concentrated HCl, 0–10°C

  • Overall Yield : 78–82%

Direct Alkylation-Nitration Approach

Alkylation of 3-Nitroaniline

3-Nitroaniline undergoes propoxylation via a Mitsunobu reaction or Ullmann coupling. Propyl bromide and copper(I) oxide facilitate the substitution of hydrogen at C-4 with a propoxy group.

Reaction Conditions :

  • Reagents : 3-Nitroaniline, propyl bromide, Cu₂O

  • Solvent : DMF

  • Temperature : 120°C

  • Time : 24 hours

  • Yield : 65–70%

Hydrochloride Formation

The free base is dissolved in ethanol and treated with gaseous HCl to yield the hydrochloride salt.

Reaction Conditions :

  • Solvent : Ethanol

  • HCl : Gas bubbled until pH < 2

  • Yield : 95–98%

Comparative Analysis of Methods

Table 1: Efficiency of Synthesis Routes

MethodKey StepsTotal YieldAdvantagesLimitations
Acetanilide ProtectionProtection, Nitration, Alkylation78–82%High regioselectivity, scalabilityMulti-step, long reaction times
Direct AlkylationAlkylation, Nitration65–70%Fewer stepsLower yield, side products

Table 2: Optimization of Nitration Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes over-nitration
HNO₃ Concentration70%Balances reactivity and safety
CatalystNone requiredSimplifies purification

Industrial-Scale Considerations

Catalytic Innovations

The use of composite catalysts (e.g., activated clay/pseudo-boehmite) reduces reaction times and improves atom economy. For example, in alkylation steps, these catalysts enhance chloropropane utilization by 15–20%.

Waste Management

Neutralization of acidic byproducts with lime (CaO) generates recyclable calcium sulfate, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-propoxyaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as bases, and various alkyl halides or acyl chlorides.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3-Amino-4-propoxyaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-Nitro-4-propoxyaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-propoxyaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.

    Pathways Involved: The compound may affect oxidative stress pathways, leading to cell damage or death in certain contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-nitro-4-propoxyaniline hydrochloride with structurally related nitroaromatic compounds based on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Nitroaromatic Compounds

Compound Name CAS Molecular Formula Substituents Melting Point (°C) Key Applications/Notes
3-Nitro-4-propoxyaniline HCl Not Provided C₉H₁₃ClN₂O₃ 3-NO₂, 4-OCH₂CH₂CH₃, HCl Data Unavailable Likely intermediate for dyes/drugs
4-Chloro-3-methyl-6-nitrophenol 146269 C₇H₆ClNO₃ 4-Cl, 3-CH₃, 6-NO₂, -OH Data Unavailable Aromatic nitro intermediates
4,5-Dimethoxy-2-nitrobenzyl alcohol 392847 C₉H₁₁NO₅ 4,5-OCH₃, 2-NO₂, -CH₂OH Data Unavailable Photolabile protecting groups
4-Nitro-N-(3-nitrophenyl)benzamide 38196-09-7 C₁₃H₉N₃O₅ 4-NO₂, 3-NO₂, benzamide Not Reported Educational synthesis
Nicotinyl Chloride Hydrochloride 10400-19-8 C₆H₄ClNO Pyridine-Cl, HCl 178 Reactive acylating agent

Key Comparisons:

Substituent Effects: Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) in 3-nitro-4-propoxyaniline HCl is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to meta/para positions. In contrast, the propoxy group (-OCH₂CH₂CH₃) is electron-donating via resonance, creating a competing electronic effect. This duality impacts reactivity in synthesis (e.g., acylation, alkylation) compared to simpler nitroanilines like 3-nitroaniline .

Physical Properties: Melting Points: Hydrochloride salts typically exhibit higher melting points due to ionic bonding. For example, nicotinyl chloride hydrochloride has a melting point of 178°C , whereas non-salt nitroaromatics (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) may remain solids at lower temperatures. Data gaps for 3-nitro-4-propoxyaniline HCl suggest experimental characterization is needed. Solubility: Hydrochloride salts generally improve water solubility. Propionyl chloride derivatives (e.g., C₃H₅ClO, MW 92.52) are highly reactive but less stable in aqueous media , whereas nitroaniline hydrochlorides likely exhibit balanced solubility and stability.

Analytical Challenges: RP-HPLC methods validated for dosulepin hydrochloride () and gabapentin () may require modification for this compound due to differences in polarity and chromophore absorption.

Q & A

Q. How are computational tools integrated to predict the compound’s ADMET properties?

  • Answer : Use software like Schrödinger’s QikProp or SwissADME:
  • Lipophilicity : Predict logP values to assess membrane permeability .
  • Metabolic Stability : Simulate cytochrome P450 interactions to identify potential toxophores (e.g., nitroso intermediates) .
  • Bioavailability : Rule-of-five compliance (MW <500, H-bond donors <5) ensures drug-likeness .

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